molecular formula C15H15FN2O4S2 B2440114 N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898437-48-4

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2440114
CAS No.: 898437-48-4
M. Wt: 370.41
InChI Key: QMOAUFKMIRBKNC-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic small molecule based on the 2-aminothiazole scaffold, a structure recognized for its diverse biological activities in medicinal chemistry research. The 2-aminothiazole core is a privileged structure in drug discovery, with documented derivatives exhibiting a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities . The specific substitution pattern on this molecule suggests significant research potential. The 5-acetyl-4-methyl group on the thiazole ring is a feature present in compounds that have demonstrated promising cytotoxicity and antimicrobial properties in preliminary studies . This molecular architecture provides a versatile chemical handle for further derivatization and structure-activity relationship (SAR) studies. The 4-fluorophenylsulfonyl moiety is an electron-withdrawing group that can influence the compound's electronic properties and binding affinity to biological targets, potentially enhancing its activity against resistant strains . Potential Research Applications: • Anticancer Research: 2-Aminothiazole derivatives have shown potent anti-proliferative effects against various human cancer cell lines, including leukemia (K562), breast adenocarcinoma (MCF-7), and liver cancer (HepG2) . They can act as inhibitors for key enzymes like Poly(ADP-Ribose) Polymerase-1 (PARP-1) or disrupt essential cellular processes in malignant cells . • Antimicrobial Research: Novel thiazole derivatives are being actively investigated to combat multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as problematic fungal pathogens like Candida auris . The structural features of this compound align with those active against such resistant strains. For Research Use Only (RUO): This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or human use. Please handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S2/c1-9-14(10(2)19)23-15(17-9)18-13(20)7-8-24(21,22)12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOAUFKMIRBKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound notable for its complex structure, which includes a thiazole ring, an acetyl group, and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.

Chemical Structure

The chemical formula of this compound is C13H12FNO3S. Its structure can be broken down into several key components:

  • Thiazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity.
  • Acetyl Group : Enhances lipophilicity and may influence biological interactions.
  • Fluorophenyl Group : The presence of fluorine can affect the compound's electronic properties, potentially enhancing its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based derivatives have shown promising results in inhibiting cancer cell proliferation.

A study evaluating new 5-Aryl-1,3,4-thiadiazole-based anticancer agents reported IC50 values for certain derivatives against MCF-7 and HepG2 cell lines, suggesting that structural modifications can significantly enhance anticancer activity. Although specific data for this compound is limited, it is hypothesized that its structural features may confer similar bioactivity due to the established relationship between thiazole derivatives and anticancer efficacy .

Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties. The thiazole and sulfonamide groups are known to interact with various biological targets, potentially inhibiting bacterial growth. While specific data on the antibacterial activity of this compound is sparse, related compounds have demonstrated efficacy against bacterial strains .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds containing thiazole moieties often inhibit key enzymes involved in cancer progression.
  • Cell Cycle Disruption : Potential interference with cellular signaling pathways can lead to apoptosis in cancer cells.
  • Antimicrobial Action : The sulfonamide group may disrupt bacterial folate synthesis, a common target for antibacterial drugs.

Case Studies and Research Findings

Recent investigations into thiazole derivatives have provided insights into their biological activities:

CompoundCell LineIC50 Value (µg/mL)Activity
4eMCF-75.36Antitumor
4iHepG22.32Antitumor
N/AVariousN/AAntibacterial potential

These findings highlight the potential of structurally similar compounds to exhibit significant biological activity, suggesting that this compound warrants further investigation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including:

  • Thiazole core formation : Reacting 2-amino-4-methylthiazole derivatives with acetylating agents (e.g., acetyl chloride) to introduce the 5-acetyl group.
  • Sulfonylation : Coupling the thiazole intermediate with 4-fluorophenyl sulfonyl chloride via nucleophilic substitution.
  • Amide bond formation : Using coupling agents like HBTU or DCC to link the sulfonylpropanamide moiety to the thiazole ring.
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to achieve ≥95% purity .
    • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts (e.g., unreacted sulfonyl chloride).

Q. How is structural characterization performed for this compound?

  • Techniques :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying sulfonamide and thiazole ring conformations .
  • Spectroscopy :
  • ¹H/¹³C-NMR : Confirm proton environments (e.g., acetyl methyl at ~2.5 ppm, fluorophenyl aromatic protons at ~7.2–7.8 ppm) .
  • IR : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
  • Elemental analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogues targeting anticancer activity?

  • Key Findings :

  • Thiazole substitution : The 4-methyl and 5-acetyl groups enhance steric bulk, potentially improving target binding (e.g., KPNB1 inhibition, as seen in related thiazoles) .
  • Sulfonamide moiety : The 4-fluorophenyl group increases metabolic stability compared to non-fluorinated analogues .
    • Methodology :
  • Compare IC₅₀ values of derivatives in cell-based assays (e.g., MCF-7 or HeLa lines).
  • Perform molecular docking to assess interactions with targets like androgen receptors (similar to bicalutamide derivatives) .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Challenge : Discrepancies in IC₅₀ values across studies may arise from polymorphic forms or solvate formation.
  • Approach :

  • Use SHELXD/SHELXE for phase determination and SHELXL for refining high-resolution data.
  • Analyze hydrogen-bonding networks (e.g., sulfonyl O⋯H-N interactions) to assess stability and bioavailability .
  • Cross-validate with PXRD to confirm phase purity .

Q. What strategies address low solubility in in vitro assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤0.1% v/v) for initial solubilization, followed by dilution in assay buffers .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion without altering bioactivity .
    • Validation : Measure solubility via HPLC and confirm stability using LC-MS .

Q. How to reconcile conflicting cytotoxicity data across cell lines?

  • Analysis Framework :

  • Dose-response curves : Ensure consistent assay conditions (e.g., exposure time, serum concentration).
  • Metabolic interference : Test for off-target effects using fluorophenyl sulfonyl-containing controls .
  • Cell line specificity : Compare expression levels of putative targets (e.g., KPNB1) via qPCR or Western blot .

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